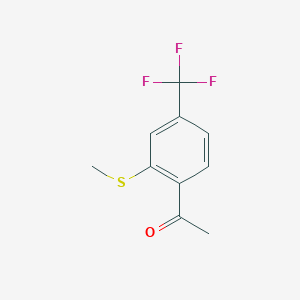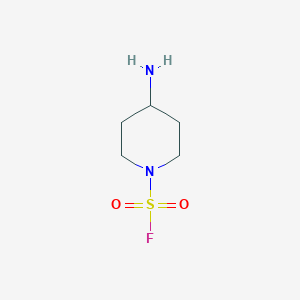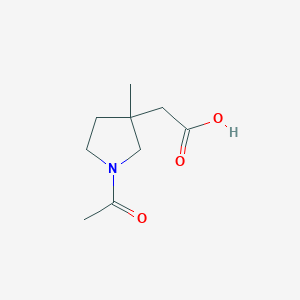
1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the tetrahydroquinoline ring and a carboxylic acid group at the 5-position of the ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid typically involves the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced by reacting the tetrahydroquinoline with benzyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is explored for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with specific targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of a tetrahydroquinoline ring.
1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid: Similar but with an isoquinoline ring.
Uniqueness
1-((Benzyloxy)carbonyl)-1,2,3,4-tetrahydroquinoline-5-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H17NO4 |
|---|---|
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
1-phenylmethoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid |
InChI |
InChI=1S/C18H17NO4/c20-17(21)15-8-4-10-16-14(15)9-5-11-19(16)18(22)23-12-13-6-2-1-3-7-13/h1-4,6-8,10H,5,9,11-12H2,(H,20,21) |
InChI-Schlüssel |
TVWBYMLLFDGEDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC=C2N(C1)C(=O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)


![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)

![1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B15306347.png)




![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)

